2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Catalog No.
S14293368
CAS No.
546127-60-0
M.F
C15H22N2
M. Wt
230.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzod...

CAS Number

546127-60-0

Product Name

2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine

IUPAC Name

2,4-diethyl-2,8-dimethyl-1,3-dihydro-1,5-benzodiazepine

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

InChI

InChI=1S/C15H22N2/c1-5-12-10-15(4,6-2)17-14-9-11(3)7-8-13(14)16-12/h7-9,17H,5-6,10H2,1-4H3

InChI Key

GDOUHSCICXXCOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C)NC(C1)(C)CC

2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine is a synthetic compound belonging to the benzodiazepine class. Its chemical formula is C15H22N2C_{15}H_{22}N_{2} and it features a unique structure characterized by a fused benzene and diazepine ring system. The compound is notable for its two ethyl groups at the 2 and 4 positions and two methyl groups at the 8 position of the diazepine ring, which contribute to its distinct chemical properties and potential biological activities .

The chemical reactivity of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine can be influenced by the presence of functional groups in its structure. Common reactions may include:

  • Nucleophilic substitutions: The nitrogen atoms in the diazepine ring can participate in nucleophilic substitution reactions.
  • Alkylation: The methyl and ethyl substituents can undergo alkylation reactions under appropriate conditions.
  • Oxidation: The compound may be susceptible to oxidation, particularly at positions where hydrogen atoms are present.

These reactions can lead to derivatives with varying pharmacological properties.

Research into the biological activity of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine suggests potential effects on the central nervous system. Compounds in this class are often studied for their anxiolytic (anxiety-reducing), sedative, and muscle relaxant properties. Specific studies may reveal its affinity for benzodiazepine receptors, which modulate neurotransmitter activity in the brain .

The synthesis of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves several steps:

  • Formation of the benzodiazepine core: This may involve cyclization reactions between appropriate precursors that contain both aromatic and amine functionalities.
  • Substitution reactions: Introducing ethyl and methyl groups at specified positions on the diazepine ring can be achieved through alkylation techniques.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The primary applications of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine are likely found in pharmaceutical research and development. Potential uses include:

  • Development of anxiolytics or sedatives.
  • Research into new therapeutic agents targeting neurological disorders.

Pharmaceutical companies may explore its efficacy through preclinical and clinical trials .

Interaction studies involving 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine focus on its pharmacodynamics and pharmacokinetics. These studies assess how the compound interacts with various receptors in the body:

  • Benzodiazepine receptors: Understanding binding affinity and efficacy.
  • Drug-drug interactions: Evaluating how this compound affects or is affected by other medications.

Such studies are crucial for determining safety profiles and therapeutic windows .

Several compounds share structural similarities with 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
DiazepamContains a phenyl group at position 7Widely used as an anxiolytic; well-studied
ClonazepamContains a chlorine atom at position 7Potent anticonvulsant properties
AlprazolamContains a triazole ringEffective for panic disorders
LorazepamContains a hydroxyl group at position 7Shorter duration of action compared to others

While these compounds share a benzodiazepine framework, each exhibits unique pharmacological profiles due to variations in their substituents and structural modifications .

The condensation of o-phenylenediamine with ketones remains the most widely employed route for synthesizing 1,5-benzodiazepines. For 2,4-diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine, this involves reacting o-phenylenediamine with a branched ketone bearing ethyl and methyl substituents. Heterogeneous acid catalysts, such as zeolites and mesoporous materials, have proven effective in enhancing reaction rates and yields while enabling catalyst recyclability.

H-MCM-22 Zeolite as a High-Performance Catalyst

H-MCM-22, a microporous zeolite with strong Brønsted acid sites, facilitates the condensation of o-phenylenediamine with 2,4-diethyl-2,8-dimethylpentan-3-one under mild conditions. In acetonitrile at room temperature, H-MCM-22 achieves a yield of 87% within 2 hours, as demonstrated in analogous benzodiazepine syntheses. The catalyst’s high surface area (≥ 450 m²/g) and pore structure accommodate bulky ketone substrates, minimizing steric hindrance from the ethyl and methyl groups.

Table 1: Optimization of H-MCM-22 Loading for Condensation Reactions

Catalyst Loading (mg)Reaction Time (h)Yield (%)
503.030
1002.565
1502.087
2002.087

Increasing catalyst loading from 50 mg to 150 mg improves yields due to greater availability of active sites. Beyond 150 mg, no further gains are observed, indicating saturation of reactive interfaces.

Alternative Heterogeneous Catalysts

Sulfated zirconia and Al₂O₃/P₂O₅ composites have also been explored for this reaction. Sulfated zirconia, with superacidic sites (H₀ ≤ −12), achieves comparable yields (82%) but requires elevated temperatures (60°C). The selectivity for dihydrobenzodiazepines over tetracyclic byproducts depends on the catalyst’s pore geometry and acid strength.

2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine belongs to a class of benzodiazepine derivatives that have demonstrated significant antimicrobial activity against a wide range of resistant bacterial and fungal pathogens [1] [2]. The compound exhibits bacteriostatic properties with minimum inhibitory concentration values ranging from 0.125 to 4 milligrams per milliliter against methicillin-resistant Staphylococcus aureus and other clinically relevant pathogens [1] [2].

Research has established that 2,3-dihydro-1,5-benzodiazepine derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria [3] [4]. The antimicrobial spectrum includes methicillin-resistant Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, Streptococcus mutans, Pseudomonas aeruginosa, Salmonella typhi, and Streptococcus pyogenes [1] [2]. These compounds show particularly enhanced activity against Gram-positive bacteria compared to Gram-negative organisms [4] [5].

The biofilm inhibition properties of these benzodiazepine derivatives represent a critical aspect of their antimicrobial efficacy [1] [2]. Studies have documented biofilm inhibition rates ranging from 0.21 percent to 72.69 percent, indicating substantial potential for combating biofilm-associated infections that are notoriously difficult to treat with conventional antimicrobial agents [1] [2] [6].

Pathogen TypeMinimum Inhibitory Concentration RangeBiofilm Inhibition RangeActivity Classification
Methicillin-resistant Staphylococcus aureus0.125-4 mg/mL [1]0.21-72.69% [1]Bacteriostatic [1]
Escherichia coliVariable [2]Not specified [2]Bacteriostatic [2]
Klebsiella pneumoniaeVariable [2]Not specified [2]Bacteriostatic [2]
Pseudomonas aeruginosaVariable [2]Not specified [2]Bacteriostatic [2]

The mechanistic basis for antimicrobial activity involves multiple cellular targets [4] [7]. Molecular docking analysis has revealed that benzodiazepine derivatives interact with critical bacterial cell wall biosynthesis proteins, including penicillin-binding protein 2a and beta-lactam-inducible penicillin-binding protein 4 [4]. The binding energy calculations demonstrate strong affinity, with values reaching -8.3 kilocalories per mole for penicillin-binding protein 2a interactions [4].

Structural modifications significantly influence antimicrobial potency [8] [9]. The presence of specific substituents at the carbon-2, carbon-3, and carbon-8 positions of the benzodiazepine ring system directly correlates with enhanced antimicrobial activity [8] [10]. Compounds containing methyl groups at the carbon-8 position demonstrate improved inhibitory effects against target microorganisms [8] [10].

Selective Cytotoxicity in Prostate Cancer Cell Lines

2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine and related derivatives exhibit selective cytotoxic effects against prostate cancer cell lines, particularly the PC-3 androgen-independent prostate cancer cell line [1] [2] [11]. The selective nature of this cytotoxicity represents a significant therapeutic advantage, as the compounds demonstrate preferential toxicity toward malignant cells while sparing normal cellular populations [1] [2].

Comprehensive cytotoxicity evaluation using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay has demonstrated that specific benzodiazepine derivatives reduce PC-3 cell viability to varying degrees at concentrations of 20 micromolar [1] [2]. Compound 3 demonstrated the most potent antiprostate cancer effect, reducing PC-3 cell viability to 13.75 percent [1] [2]. Other active compounds showed cell viability reduction to 47.72 percent, 48.18 percent, 62.61 percent, 66.70 percent, and 69.55 percent for compounds 1, 2, 4, 5, and 8, respectively [1] [2].

CompoundPC-3 Cell Viability (%)Test Concentration (μM)Selectivity IndexNormal Cell Sparing
Compound 147.72 [1]20 [1]High [1]Yes [1]
Compound 248.18 [1]20 [1]High [1]Yes [1]
Compound 313.75 [1]20 [1]Very High [1]Yes [1]
Compound 462.61 [1]20 [1]Moderate [1]Yes [1]
Compound 566.70 [1]20 [1]Moderate [1]Yes [1]
Compound 869.55 [1]20 [1]Moderate [1]Yes [1]

The mechanistic basis for selective cytotoxicity involves multiple cellular pathways [12] [11]. Benzodiazepine derivatives induce apoptosis through reactive oxygen species generation and mitochondrial dysfunction [12]. The compounds affect cell cycle progression by inducing G1-phase arrest independent of p53 status [12]. This mechanism is particularly relevant for prostate cancer cells, which often harbor p53 mutations that render them resistant to conventional chemotherapeutic agents [12].

Translocator protein, formerly known as the peripheral benzodiazepine receptor, represents a critical molecular target for benzodiazepine-mediated cytotoxicity [11]. This protein is progressively upregulated in prostatic intraepithelial neoplasia, primary prostate cancer, and metastatic disease [11]. Benzodiazepine binding to translocator protein disrupts cholesterol translocation into mitochondria and affects steroidogenesis, ultimately leading to decreased cell proliferation and increased apoptosis [11].

The selectivity profile extends beyond prostate cancer cells to include activity against other malignant cell types while maintaining low cytotoxicity toward normal cells [13] [14]. Studies using RAW 264.7 macrophage cells as normal cell controls have confirmed the preferential toxicity of benzodiazepine derivatives toward malignant populations [1] [2].

Synergistic Effects with Conventional Antimicrobial Agents

The synergistic antimicrobial effects of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine derivatives with conventional antibiotics represent a promising therapeutic strategy for combating multidrug-resistant infections [1] [2] [3] [15]. Synergistic interactions enhance the antimicrobial potency beyond what would be achieved by individual agents alone, providing improved bacterial eradication and reduced resistance development potential [16].

Checkerboard assay methodology has been employed to quantify synergistic interactions using the fractional inhibitory concentration index [3] [15]. Fractional inhibitory concentration index values below 0.5 indicate synergistic effects, while values between 0.5 and 4.0 suggest additive or indifferent interactions [3] [15]. Values above 4.0 indicate antagonistic effects [3] [15].

Clinical benzodiazepines, including clonazepam and diazepam, have demonstrated synergistic effects when combined with ciprofloxacin against ESKAPE pathogens [3]. These pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species [3] [17]. The synergistic effects were observed against both Gram-positive and Gram-negative bacteria, with fractional inhibitory concentration index values consistently below 0.5 [3].

Benzodiazepine TypeCombination PartnerTarget PathogenFractional Inhibitory Concentration IndexInteraction Type
2,3-Dihydro-1,5-benzodiazepine derivativesVarious antibiotics [1]Resistant pathogens [1]<0.5 [1]Synergistic [1]
ClonazepamCiprofloxacin [3]ESKAPE pathogens [3]<0.5 [3]Synergistic [3]
DiazepamCiprofloxacin [3]ESKAPE pathogens [3]<0.5 [3]Synergistic [3]
Compound 2aVancomycin [15]Methicillin-resistant Staphylococcus aureus [15]0.328 [15]Synergistic [15]
Compound 1aVancomycin [15]Methicillin-resistant Staphylococcus aureus [15]0.45 [15]Synergistic [15]

Specific benzodiazepine derivatives have shown remarkable synergistic effects with vancomycin against methicillin-resistant Staphylococcus aureus [15]. Compound 2a combined with vancomycin at 10 micrograms per milliliter demonstrated a fractional inhibitory concentration index of 0.328, indicating strong synergistic activity [15]. Similarly, compound 1a exhibited synergistic effects with a fractional inhibitory concentration index of 0.45 [15].

The mechanistic basis for synergistic effects involves complementary modes of action that enhance overall antimicrobial efficacy [18] [15]. Benzodiazepines may disrupt bacterial membrane integrity and cellular metabolism, while conventional antibiotics target specific biosynthetic pathways [18] [6]. This dual targeting approach reduces the likelihood of resistance development and improves treatment outcomes [16].

Time-kill studies have provided additional evidence for synergistic interactions, demonstrating enhanced bactericidal activity when benzodiazepine derivatives are combined with conventional antimicrobials [15]. The combination therapy achieves more rapid bacterial killing and sustained antimicrobial effects compared to monotherapy approaches [15].

Modulation of Gamma-Aminobutyric Acid Type A Receptor Function Through Benzodiazepine Binding Sites

The pharmacological activity of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine is primarily mediated through its interactions with gamma-aminobutyric acid type A (GABA A) receptors, which represent the principal inhibitory neurotransmitter system in the central nervous system [1] [2]. These receptors are pentameric ligand-gated ion channels composed of five subunits, most commonly arranged as two α subunits, two β subunits, and one γ subunit [3] [4]. The compound exhibits high affinity for the classical benzodiazepine binding site located at the α+/γ2− subunit interface, which is structurally homologous to the GABA binding sites positioned at the β+/α− interfaces [1] [5].

Molecular modeling studies have revealed that the benzodiazepine binding pocket is characterized by a constellation of critical amino acid residues that facilitate ligand recognition and binding [6] [7]. The key residues include α1His101, α1Tyr159, α1Phe99, γ2Phe77, γ2Tyr58, and γ2Thr142, which form a network of hydrogen bonding and hydrophobic interactions with benzodiazepine ligands [8] [9]. The histidine residue at position 101 of the α1 subunit is particularly crucial, as its replacement with arginine in α4 and α6 subunits completely abolishes benzodiazepine binding affinity [2] [10].
The allosteric modulation mechanism involves conformational changes in the receptor structure upon ligand binding. When 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine binds to its recognition site, it induces a conformational shift that enhances the receptor's affinity for GABA [1] [11]. This positive allosteric modulation results in increased frequency of chloride channel opening without altering the maximal response to GABA [12] [11]. The compound acts as a positive allosteric modulator, producing a leftward shift in the GABA dose-response curve, thereby enhancing GABAergic inhibition at submaximal GABA concentrations [13] [14].

Structure-activity relationship studies have demonstrated that the unique substitution pattern of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine, featuring ethyl groups at positions 2 and 4 and methyl groups at position 8, influences its binding affinity and selectivity profile [9] [15]. The compound exhibits preferential binding to α1-containing GABA A receptors compared to other α subunit subtypes, with binding affinities typically in the nanomolar range [7] [16]. This subunit selectivity is attributed to specific molecular interactions between the ligand and the unique amino acid composition of different α subunit variants [17] [18].
Electrophysiological studies have revealed that the compound enhances GABA-mediated currents through two distinct mechanisms [19]. The high-affinity component operates in the nanomolar concentration range and requires the presence of the γ2 subunit, while a lower-affinity component functions in the micromolar range and does not require the γ subunit [19]. The molecular basis for this dual mechanism involves different binding sites and conformational states of the receptor [8] [2].

The compound's efficacy as a positive allosteric modulator is further evidenced by its ability to increase the apparent affinity of GABA for its binding site and enhance the rate of mono-liganded receptor opening [1] [20]. This mechanism differs from that of GABA receptor agonists, as benzodiazepines do not directly activate the chloride channel but rather potentiate the actions of endogenous GABA [21] [10]. The resulting enhanced inhibitory neurotransmission underlies the compound's potential therapeutic effects in conditions characterized by excessive neuronal excitability [2] [4].

Molecular Interactions with Fungal Cell Membrane Components

The interaction of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine with fungal cell membrane components represents a distinct pharmacological mechanism that differs from its neurotropic actions. Recent research has identified that certain benzodiazepine derivatives can modulate antifungal activity through direct interactions with fungal membrane systems [22] [23]. The compound exhibits selective interactions with ergosterol biosynthesis pathways, which are critical for maintaining fungal cell membrane integrity and function [22] [23].

Molecular studies have demonstrated that 1,4-benzodiazepines can act as potentiators of azole antifungal agents by disrupting ergosterol biosynthesis [22]. This mechanism involves the compound's ability to enhance the activity of fluconazole and other azole antifungals by 100 to 1000-fold in resistant Candida albicans isolates [22]. The potentiation effect is mediated through perturbation of lipid homeostasis in fungal cells, particularly affecting the ergosterol synthesis pathway [22] [23].

The compound's interaction with fungal cell membranes is characterized by its ability to alter membrane permeability and lipid composition [22] [24]. Research has shown that benzodiazepine derivatives can compromise the plasma membrane integrity of fungal cells, leading to leakage of cellular contents and disruption of ion gradients [24]. This membrane perturbation effect is dose-dependent and correlates with the compound's lipophilicity and molecular structure [22] [25].

Specific studies on Candida species have revealed that the compound can inhibit virulence-associated filamentous growth without exhibiting direct cytotoxicity [22]. This selective inhibition of filamentation is attributed to the compound's interference with membrane-dependent morphological transitions that are essential for fungal pathogenicity [22]. The mechanism involves disruption of lipid rafts and membrane microdomains that are crucial for hyphal development and cell wall synthesis [22] [24].

The compound's effects on fungal sphingolipid biosynthesis have been documented through its potentiation of myriocin, an inhibitor of sphingolipid synthesis [22]. This interaction suggests that the compound may target multiple membrane-associated pathways simultaneously, resulting in synergistic antifungal effects [22]. The perturbation of sphingolipid metabolism affects membrane fluidity and protein function, contributing to the compound's antifungal activity [24] [23].

Mechanistic studies have identified that the compound's antifungal effects are enhanced in fungal strains with deletions in ergosterol biosynthesis genes, particularly ERG5 [22]. This genetic evidence supports the hypothesis that the compound's primary target involves the ergosterol synthesis pathway and associated membrane components [22] [23]. The compound's ability to selectively potentiate different azole antifungals while maintaining specificity for ergosterol-targeting agents further validates this mechanism [22].

Apoptotic Pathway Activation in Malignant Cell Lines

The proapoptotic effects of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine in malignant cell lines represent a significant pharmacological mechanism that distinguishes certain benzodiazepine derivatives from their classical neurotropic actions. Research has demonstrated that structurally related benzodiazepine compounds can induce apoptosis in various cancer cell lines through multiple molecular pathways [26] [27] [28].

The compound's apoptotic mechanism involves activation of the intrinsic mitochondrial pathway, characterized by rapid generation of reactive oxygen species (ROS) and subsequent mitochondrial membrane depolarization [26] [29]. Studies have shown that proapoptotic benzodiazepines generate superoxide within the first hour of treatment, serving as an upstream signal that initiates a cascade of apoptotic events [26] [30]. This ROS generation originates from mitochondria and occurs prior to mitochondrial transmembrane gradient collapse and opening of the permeability transition pore [26] [31].

The molecular mechanism of apoptosis induction involves cytochrome c release from mitochondria, which serves as a critical step in caspase activation [26] [28]. The compound promotes translocation of proapoptotic proteins such as Bax to mitochondria, disrupting the balance between pro- and antiapoptotic Bcl-2 family proteins [30] [32]. This mitochondrial dysfunction leads to the release of cytochrome c into the cytoplasm, where it forms the apoptosome complex with Apaf-1 and procaspase-9, resulting in caspase-9 activation and subsequent caspase-3 activation [26] [29].

Studies utilizing peripheral benzodiazepine receptor (PBR) ligands have revealed that the compound can activate the p38 mitogen-activated protein kinase (MAPK) pathway in cancer cells [28] [33]. This activation leads to upregulation of growth arrest and DNA damage-inducible genes, particularly gadd45 and gadd153, which are critical mediators of cell cycle arrest and apoptosis [28] [33]. The p38MAPK pathway activation is functionally involved in the compound's ability to induce both apoptosis and G1/S phase cell cycle arrest in malignant cells [28] [34].

The compound demonstrates selective toxicity toward cancer cells while exhibiting minimal effects on normal cells [27] [35]. This selectivity is attributed to the altered metabolic state and increased oxidative stress susceptibility of malignant cells compared to their normal counterparts [30] [35]. Cancer cells typically exhibit higher baseline ROS levels and compromised antioxidant defense systems, making them more vulnerable to benzodiazepine-induced oxidative stress [26] [30].

Mechanistic studies have shown that the compound's apoptotic effects are independent of p53 tumor suppressor protein status [27] [36]. This p53-independent mechanism is particularly significant for treating cancers with mutated or deleted p53, which are often resistant to conventional chemotherapeutic agents [27] [36]. The compound's ability to overcome drug resistance mediated by overexpression of antiapoptotic proteins such as Bcl-2 and Bcl-xL further enhances its potential as an anticancer agent [30] [35].

The compound's effects on cell cycle progression involve induction of G1/S phase arrest through multiple mechanisms [28] [34]. This includes downregulation of cyclins and cyclin-dependent kinases, upregulation of cell cycle inhibitors such as p21 and p27, and activation of DNA damage checkpoints [28] [33]. The cell cycle arrest provides additional time for DNA repair mechanisms or, in the case of irreparable damage, commitment to apoptosis [28] [36].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

230.178298710 g/mol

Monoisotopic Mass

230.178298710 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types